5-Chloro-2-nitroanisole

説明

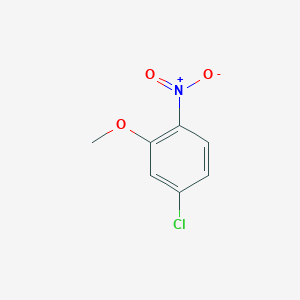

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEUJUYEUCCZQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064426 | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-53-8 | |

| Record name | 4-Chloro-2-methoxy-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-2-methoxy-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVY2LTV7GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro-2-nitroanisole CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-nitroanisole (CAS No. 6627-53-8), a key chemical intermediate. The document details its chemical and physical properties, a detailed experimental protocol for its synthesis, spectroscopic data, and essential safety information, presented for practical application in research and development.

Core Properties and Identifiers

This compound is a substituted aromatic compound containing chloro, nitro, and methoxy functional groups. These features make it a versatile building block in organic synthesis.

Chemical Identification

| Identifier | Value |

| CAS Number | 6627-53-8[1] |

| Molecular Formula | C₇H₆ClNO₃[1] |

| Molecular Weight | 187.58 g/mol [1] |

| IUPAC Name | 4-Chloro-2-methoxy-1-nitrobenzene |

| Synonyms | 2-Nitro-5-chloroanisole, 4-Chloro-2-methoxynitrobenzene |

| InChI Key | ABEUJUYEUCCZQF-UHFFFAOYSA-N[1] |

| SMILES | COc1cc(Cl)ccc1--INVALID-LINK--=O[1] |

Physicochemical Properties

| Property | Value |

| Physical Form | Powder[1] |

| Melting Point | 70-72 °C[1] |

| Solubility | Moderately soluble in organic solvents. |

| Assay | ≥97%[1] |

Synthesis Protocol

The synthesis of this compound can be effectively achieved through the methylation of 4-Chloro-2-nitrophenol. This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Experimental Protocol: Methylation of 4-Chloro-2-nitrophenol

Materials:

-

4-Chloro-2-nitrophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-nitrophenol (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will likely change color as the phenoxide is formed.

-

Methylation: Stir the suspension vigorously and add dimethyl sulfate (1.2 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), deionized water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

Caption: Synthesis of this compound via Williamson Ether Synthesis.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the C-Cl bond, and the aromatic C-H and C=C bonds.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Statement | Precautionary Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | P264, P270, P301+P312, P330, P501 |

| Carcinogenicity | H350i: May cause cancer by inhalation[1] | P202, P280, P308+P313, P405 |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. In the pharmaceutical and agrochemical industries, it can be a precursor for the synthesis of active pharmaceutical ingredients (APIs) and new crop protection agents. The nitro group can be readily reduced to an amine, which then opens up a wide range of further derivatization possibilities, such as amide bond formation or diazotization reactions.

References

An In-depth Technical Guide to 5-Chloro-2-nitroanisole: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitroanisole is a chlorinated nitroaromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules. Its unique chemical structure, featuring an anisole ring substituted with both a chloro and a nitro group, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, representative experimental protocols for the synthesis and purification of related compounds, and its significant role in the development of targeted cancer therapies.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| Appearance | Yellow powder | [1] |

| Melting Point | 70-72 °C | [1] |

| Boiling Point | 289.1 ± 20.0 °C (Predicted) | |

| Density | 1.4219 g/cm³ (Rough Estimate) | |

| Solubility | Soluble in Chloroform, Ethyl Acetate | |

| CAS Number | 6627-53-8 | [1] |

| EC Number | 229-594-1 | [1] |

| MDL Number | MFCD00007288 | [1] |

Spectral Data

While specific spectra for this compound are not detailed here, various analytical techniques are used for its characterization. Available data indicates the presence of 1H NMR, IR, and Mass Spectrometry data for this compound.[2]

Experimental Protocols

Disclaimer: These protocols are for the synthesis of 5-Chloro-2-nitroaniline and should be adapted with appropriate chemical considerations for the synthesis of this compound.

Representative Synthesis of a Related Compound: 5-Chloro-2-nitroaniline

A common synthetic route to 5-Chloro-2-nitroaniline involves a multi-step process starting from m-dichlorobenzene.[3][4]

Step 1: Nitration of m-Dichlorobenzene to 2,4-Dichloronitrobenzene [3][5]

-

To a reaction vessel, add m-dichlorobenzene.

-

Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature between 45-55 °C.

-

After the addition is complete, continue the reaction for 4-5 hours.

-

Upon completion, allow the mixture to separate into layers.

-

Wash the organic layer (containing the product) with water until neutral, followed by a wash with a dilute sodium hydroxide solution.

-

A final water wash yields crude 2,4-dichloronitrobenzene.

Step 2: Amination of 2,4-Dichloronitrobenzene to 5-Chloro-2-nitroaniline [3][5]

-

Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a suitable solvent like toluene.

-

Introduce liquid ammonia into the sealed autoclave.

-

Heat the mixture to approximately 140-160 °C, maintaining a pressure of 7.0-8.5 MPa, for 5-8 hours.

-

After cooling and venting the excess ammonia, the reaction mixture is processed to isolate the product.

-

The resulting solid is washed with water to remove ammonium chloride.

Representative Purification Protocol: Crystallization[5][6]

-

The crude 5-Chloro-2-nitroaniline is dissolved in a suitable solvent, such as methanol, at an elevated temperature.

-

The solution is then cooled to induce crystallization.

-

The purified crystals are collected by filtration, washed with cold solvent, and dried.

-

For further purification, crude 5-Chloro-2-nitroaniline can be heated in an alcoholic solvent at reflux temperature in the presence of a catalytic amount of sulfuric acid. The mixture is then cooled, and the solid product is separated and washed with water.[6]

Role in Drug Development: A Precursor to Cancer Therapeutics

This compound is a key starting material in the synthesis of targeted anti-cancer drugs, specifically inhibitors of Anaplastic Lymphoma Kinase (ALK) and Kinesin Spindle Protein (KSP).

-

ALK Inhibitors: ALK is a receptor tyrosine kinase that, when mutated or rearranged, can act as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[7][8] ALK inhibitors are a class of targeted therapies that have shown significant clinical benefit in patients with ALK-positive tumors.[9][10]

-

KSP Inhibitors: KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to mitotic arrest and subsequent cell death in cancer cells. This makes KSP a promising target for the development of novel antimitotic agents that may overcome the limitations of existing chemotherapies.[11]

The following diagram illustrates the workflow from this compound to its application in cancer therapy.

Caption: Role of this compound in cancer drug development.

Logical Relationship in Synthesis

The synthesis of compounds like 5-Chloro-2-nitroaniline from basic chemical building blocks follows a logical progression of chemical transformations. The diagram below outlines a representative synthetic pathway.

Caption: Logical flow of a representative synthesis.

Safety and Handling

This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary significance in the current research landscape lies in its role as a precursor for the synthesis of advanced anticancer therapeutics, including ALK and KSP inhibitors. While specific, publicly available experimental protocols for its synthesis are limited, methodologies for structurally similar compounds provide a solid foundation for its preparation and purification. As research into targeted cancer therapies continues to expand, the importance of key building blocks like this compound is likely to grow.

References

- 1. This compound 97 6627-53-8 [sigmaaldrich.com]

- 2. This compound(6627-53-8) 1H NMR spectrum [chemicalbook.com]

- 3. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 4. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 7. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. onclive.com [onclive.com]

- 11. KSP Inhibitors as Antimitotic Agents: Ingenta Connect [ingentaconnect.com]

An In-Depth Technical Guide to 5-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and safety information for 5-Chloro-2-nitroanisole, a key chemical intermediate in various industrial and research applications.

Molecular Structure and Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a chloro, a nitro, and a methoxy group. Its chemical structure and fundamental properties are pivotal to its reactivity and applications in organic synthesis.

Molecular Identity and Structure

The molecular structure of this compound is depicted below. The arrangement of the electron-withdrawing nitro and chloro groups, alongside the electron-donating methoxy group, dictates its chemical behavior, particularly in nucleophilic aromatic substitution reactions.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic identifiers for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value |

| Molecular Formula | C₇H₆ClNO₃ |

| Molecular Weight | 187.58 g/mol |

| CAS Number | 6627-53-8 |

| InChI Key | ABEUJUYEUCCZQF-UHFFFAOYSA-N |

| SMILES String | COc1cc(Cl)ccc1--INVALID-LINK--=O |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Powder / Solid | [1][2] |

| Melting Point | 70-72 °C (lit.) | [1][2][3] |

| Boiling Point | 289.1 ± 20.0 °C (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

Table 3: Spectroscopic Data

| Data Type | Availability / Key Features | Reference |

| ¹H NMR | Spectrum available | [4] |

| IR | Spectrum available | [4] |

| Mass Spec | Spectrum available | [4] |

Experimental Protocols

The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the methylation of the corresponding phenol, 4-chloro-2-nitrophenol.

Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on an analogous, well-documented procedure for the methylation of a substituted nitrophenol.[5]

Objective: To synthesize this compound by methylation of 4-chloro-2-nitrophenol using dimethyl sulfate.

Materials:

-

4-chloro-2-nitrophenol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in an aqueous solution containing 1.5 equivalents of NaOH. This deprotonates the phenol to form the more nucleophilic sodium phenoxide salt.

-

Reaction Setup: Transfer the resulting sodium salt solution to a reaction vessel. Add 0.05 equivalents of tetrabutylammonium bromide and 10 volumes of dichloromethane. Cool the biphasic mixture to 10 °C with stirring.

-

Methylation: Add 1.2 equivalents of dimethyl sulfate dropwise to the cooled mixture.

-

Reaction: Allow the reaction mixture to warm to 25 °C and stir for 10-12 hours.

-

Work-up: After the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane to recover any residual product.

-

Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Remove the solvent by distillation under vacuum to yield the crude product. Further purification can be achieved by column chromatography.

Applications in Synthesis Workflows

This compound is a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds like phenazines, which are of interest in materials science and medicinal chemistry. A generalized workflow illustrating its potential use is provided below.

Caption: Synthesis of phenazines from this compound.

The workflow begins with the reduction of the nitro group on the this compound molecule to an amine, yielding 4-Chloro-2-methoxyaniline. This intermediate can then undergo a condensation reaction with a 1,2-dicarbonyl compound to form a substituted phenazine ring structure. This pathway highlights the utility of this compound as a precursor to complex heterocyclic systems.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 4: Hazard Information and Safety Precautions

| Category | Information | Reference |

| Hazard Classifications | Acute Toxicity 4 (Oral), Carcinogenicity 1B (Inhalation) | [1][6] |

| Hazard Statements | H302 (Harmful if swallowed), H350i (May cause cancer by inhalation) | [1][6] |

| Precautionary Statements | P202: Do not handle until all safety precautions have been read and understood.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P308 + P313: IF exposed or concerned: Get medical advice/attention.P405: Store locked up. | [1][6] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. | [7] |

| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), chemical safety goggles, and protective gloves are recommended. | [1][6] |

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]

- 2. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 3. This compound | C7H6ClNO3 | CID 81110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 6. researchers.cdu.edu.au [researchers.cdu.edu.au]

- 7. Page loading... [wap.guidechem.com]

Solubility Profile of 5-Chloro-2-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-nitroanisole in organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on reported qualitative solubility and details established experimental protocols for determining the precise solubility of this compound. This information is critical for applications in synthesis, purification, formulation, and quality control.

Introduction to this compound

This compound is a chlorinated and nitrated aromatic ether. Its chemical structure, featuring a benzene ring substituted with a chlorine atom, a nitro group, and a methoxy group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is paramount for designing and optimizing chemical processes such as reaction, crystallization, and formulation.

Qualitative Solubility Data

Published data on the quantitative solubility of this compound is limited. However, qualitative assessments have indicated its solubility in certain organic solvents. This information is summarized in the table below. It is crucial to note that this information is not exhaustive and experimental determination is necessary for precise quantitative data.

| Solvent | Qualitative Solubility | Source Citation |

| Chloroform | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

Note: The lack of specific quantitative solubility data in common organic solvents like methanol, ethanol, isopropanol, acetone, and toluene in the public domain highlights a knowledge gap. Researchers are strongly encouraged to determine this data experimentally for their specific applications.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for key experiments used to determine the solubility of a solid compound like this compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely recognized and reliable method for determining thermodynamic equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic shaker). The presence of excess solid solute is essential to ensure that equilibrium is established from a state of supersaturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a predetermined period. The time required to reach equilibrium can vary depending on the solvent, temperature, and agitation speed, and should be established by preliminary experiments (e.g., by taking samples at different time points until the concentration remains constant).

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully extract a sample of the supernatant liquid, ensuring no solid particles are carried over. This can be achieved by filtration through a fine-pored membrane filter (e.g., 0.22 µm PTFE) that is compatible with the solvent and pre-saturated with the solution to avoid loss of solute by adsorption.

-

Analysis: Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve of known concentrations of this compound in the same solvent must be prepared to quantify the solubility.

-

Data Reporting: Express the solubility in terms of mass per volume (e.g., g/L) or mass per mass (e.g., g/100 g of solvent) at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, as described in the Isothermal Equilibrium Method (steps 1 and 2).

-

Sampling: After reaching equilibrium and allowing the excess solid to settle, carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Evaporation: Transfer the sampled solution to a pre-weighed, clean, and dry evaporating dish. Gently evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or in a vacuum oven).

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a suitable temperature. Cool the dish in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

-

Calculation: The solubility (S) can be calculated using the following formula:

S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of sample taken (L)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: General experimental workflow for solubility determination.

Conclusion

While qualitative data suggests the solubility of this compound in solvents like chloroform and ethyl acetate, a significant lack of quantitative data necessitates experimental determination for specific research and development needs. The detailed isothermal equilibrium and gravimetric methods provided in this guide offer robust protocols for obtaining accurate and reliable solubility data. Adherence to these standardized methods will ensure data consistency and comparability across different studies and applications, ultimately facilitating the effective use of this compound in various scientific and industrial endeavors.

References

A Comprehensive Technical Profile of 5-Chloro-2-nitroanisole

This guide provides an in-depth overview of the chemical and physical properties of 5-Chloro-2-nitroanisole, tailored for researchers, scientists, and professionals in drug development. The document details its appearance, melting point, and includes a standardized protocol for its characterization.

Physicochemical Properties

This compound is an aromatic organic compound with the chemical formula C₇H₆ClNO₃. For ease of reference and comparison, its key quantitative properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 70-72 °C | [1][2] |

| Boiling Point | 289.1 ± 20.0 °C (Predicted) | [2] |

| Density | 1.4219 (Rough Estimate) | [2] |

| Refractive Index | 1.6000 (Estimate) | [2] |

| Molecular Weight | 187.58 g/mol | |

| CAS Number | 6627-53-8 | [1][2][3] |

Appearance and Solubility

This compound typically presents as a powder[1]. It is soluble in chloroform and ethyl acetate[2]. For optimal stability, it should be stored in a dry, room temperature environment in a sealed container[2].

Experimental Protocol: Melting Point Determination

The following outlines a standard methodology for determining the melting point of this compound, a critical parameter for verifying its purity.

Objective: To accurately determine the melting point range of a this compound sample.

Apparatus:

-

Digital melting point apparatus or a traditional Thiele tube setup.

-

Capillary tubes (sealed at one end).

-

Spatula.

-

Mortar and pestle.

-

Sample of this compound.

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, use a mortar and pestle to gently grind the crystalline solid into a fine powder.

-

Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup:

-

Digital Apparatus: Place the capillary tube into the designated slot in the heating block. Set the starting temperature to approximately 10-15 °C below the expected melting point (70 °C). Set a ramp rate of 1-2 °C per minute for an accurate determination.

-

Thiele Tube: Secure the capillary tube to a thermometer with a rubber band, aligning the sample with the thermometer bulb. Immerse the setup in the Thiele tube's oil bath, ensuring the oil level is above the top of the sample.

-

-

Heating and Observation:

-

Digital Apparatus: Start the heating program. Observe the sample through the magnified viewing window.

-

Thiele Tube: Gently heat the side arm of the Thiele tube with a Bunsen burner to create a convection current for uniform heating.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. The melting point is reported as this range. A pure substance will typically have a sharp melting range of 1-2 °C.

Compound Identification Workflow

The following diagram illustrates a typical workflow for the identification and quality control of a received sample of this compound.

References

safety data sheet (SDS) for 5-Chloro-2-nitroanisole

An In-depth Technical Guide to the Safety Data for 5-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for this compound (CAS No. 6627-53-8), compiled from publicly available Safety Data Sheets (SDS). The information is intended for professionals in research and development who require a thorough understanding of the substance's hazards, handling procedures, and the experimental basis for its safety classifications.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Its key identifiers and physical characteristics are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 6627-53-8 | |

| Molecular Formula | C7H6ClNO3 | |

| Molecular Weight | 187.58 g/mol | |

| Linear Formula | ClC6H3(NO2)OCH3 | |

| EC Number | 229-594-1 | |

| InChI Key | ABEUJUYEUCCZQF-UHFFFAOYSA-N |

| Physical Property | Value | Source(s) |

| Physical Form | Solid, Powder | |

| Color | Yellow | [1] |

| Melting Point | 70-72 °C | |

| Boiling Point | 289.1 °C (Predicted) | [1] |

| Density | 1.42 g/cm³ (Rough Estimate) | [1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [1][2] |

| Vapor Pressure | No data available |

Hazard Identification and Classification

This compound is classified as hazardous. The primary concerns are acute oral toxicity and potential carcinogenicity through inhalation.

| GHS Classification | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Carcinogenicity, Inhalation | Category 1B | H350i: May cause cancer by inhalation |

GHS Pictograms:

Signal Word: Danger

Toxicological Summary

While specific quantitative toxicity study results for this compound are not publicly available, the GHS classification provides a range for its acute oral toxicity.

| Toxicity Endpoint | Classification Value | Interpretation | Source(s) |

| Acute Oral Toxicity (LD50) | Category 4 | The LD50 value is estimated to be between 300 and 2000 mg/kg body weight. | |

| Carcinogenicity | Category 1B | Presumed human carcinogen based on sufficient evidence from animal studies. |

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Acute Oral Toxicity (OECD Guideline 420)

The "Acute Toxicity, Oral, Category 4" classification is typically determined using the OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure .[3][4] This method is designed to assess the toxicity of a substance after a single oral dose, using a minimal number of animals and avoiding death as a required endpoint.[5]

Methodology:

-

Principle: The test uses a stepwise procedure with a set of fixed dose levels (5, 50, 300, 2000 mg/kg). The goal is to identify a dose that causes clear signs of toxicity ("evident toxicity") without causing mortality.[3]

-

Sighting Study: A preliminary study is conducted on single animals to determine the appropriate starting dose for the main study. Dosing is sequential, with at least a 24-hour interval between animals, to find a dose that produces some toxic effects.[5]

-

Main Study: Groups of animals (typically 5 females, as they are often more sensitive) are dosed at the selected starting level.[4][5]

-

Procedure: Depending on the outcome (no effects, evident toxicity, or mortality), further groups may be dosed at higher or lower fixed doses. The procedure stops when the dose causing evident toxicity is identified, no effects are seen at the highest dose, or mortality occurs at the lowest dose.[4]

-

Observation: Animals are observed for a total of 14 days for clinical signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as autonomic and central nervous system effects. Body weight is recorded weekly.[4]

-

Endpoint: The substance is classified based on the dose at which evident toxicity or mortality is observed, according to GHS criteria. A Category 4 classification corresponds to the 300 mg/kg or 2000 mg/kg dose levels causing relevant effects.

Protocol for Carcinogenicity (OECD Guideline 453)

The "Carcinogenicity, Inhalation, Category 1B" classification is determined through long-term animal studies, as detailed in OECD Guideline 453: Combined Chronic Toxicity/Carcinogenicity Studies .[6][7]

Methodology:

-

Objective: To observe animals for a significant portion of their lifespan (e.g., 18-24 months for rodents) following repeated exposure to a substance to detect potential carcinogenic effects and chronic toxicity.[6][7]

-

Test Animals: Typically rats are used, with at least 50 animals of each sex for each dose group and a control group.[8]

-

Administration Route: For the H350i statement, the substance is administered via inhalation. The study includes at least three dose levels plus a concurrent control group.

-

Duration and Observation: The substance is administered daily for up to 24 months.[7] Animals are monitored for clinical signs of toxicity, body weight changes, food/water consumption, and the development of palpable masses.[7]

-

Pathology: At the end of the study (or when animals are euthanized), a complete necropsy is performed. A comprehensive set of tissues and organs from all animals is subjected to detailed histopathological examination to identify both non-neoplastic and neoplastic (cancerous) lesions.[7]

-

Endpoint: A substance is classified as a Category 1B carcinogen if there is sufficient evidence from the animal studies demonstrating a causal relationship between exposure to the chemical and an increased incidence of malignant neoplasms.

Visualized Workflows and Logic

Experimental Workflow for Safe Handling

The following diagram outlines a standard workflow for handling a hazardous solid like this compound in a research setting.

Caption: Standard workflow for handling hazardous solid chemicals.

Hazard Assessment and Control Logic

This diagram illustrates the logical flow from hazard identification using the SDS to the implementation of necessary safety controls.

Caption: Logic flow from GHS hazard statements to specific control measures.

First Aid and Firefighting

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. | [6] |

| Skin Contact | Take off all contaminated clothing immediately. Wash off with plenty of water. If skin irritation occurs, get medical advice/attention. | [6] |

| Eye Contact | Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice/attention. | [6] |

| Ingestion | Rinse mouth. Get medical advice/attention. | [6] |

| Firefighting | Measures | Source(s) |

| Suitable Extinguishing Media | Dry powder, Foam, Water spray, Carbon dioxide (CO2). | [6] |

| Specific Hazards | May explode in a fire. May explosively decompose on heating, shock, or friction. | [6] |

| Protective Equipment | Use personal protective equipment. Wear self-contained breathing apparatus. | [6] |

Handling, Storage, and Disposal

Handling: Avoid contact with skin, eyes, and clothing. Wear personal protective equipment. Prevent dispersion of dust by using a local exhaust ventilation or a closed system. Keep away from heat, sparks, and open flames. Do not subject to grinding, shock, or friction.[6]

Storage: Keep container tightly closed. Store in a cool, dry, and shaded area. Avoid shock and friction during storage.[6]

Disposal: Dispose of contents and container in accordance with local and national regulations. Entrust disposal to a licensed waste disposal company.[6]

References

- 1. 6627-53-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 6627-53-8 [chemicalbook.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]

- 8. oecd.org [oecd.org]

A Technical Guide to the Hazards and Precautionary Measures for 5-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known hazards, safety protocols, and emergency procedures associated with 5-Chloro-2-nitroanisole (CAS No: 6627-53-8). The information is compiled from safety data sheets and chemical databases to ensure researchers and laboratory personnel can handle this chemical with the utmost safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary known hazards are acute toxicity if ingested and potential carcinogenicity. It is crucial to understand these classifications to implement appropriate safety measures.

-

Signal Word: Danger

-

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Carcinogenicity, Inhalation (Category 1B)

-

-

WGK (Water Hazard Class): WGK 3

Table 1: GHS Hazard Statements

| Code | Statement | Classification |

|---|---|---|

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Cat. 4)[1] |

| H315 | Causes skin irritation. | Skin Irritation (Cat. 2)[1] |

| H319 | Causes serious eye irritation. | Eye Irritation (Cat. 2)[1] |

| H332 | Harmful if inhaled. | Acute Toxicity, Inhalation (Cat. 4)[1] |

| H335 | May cause respiratory irritation. | Specific target organ toxicity — single exposure (Cat. 3)[1] |

| H350i| May cause cancer by inhalation. | Carcinogenicity (Cat. 1B) |

Precautionary Statements and Safety Protocols

Strict adherence to the following precautionary measures is mandatory to minimize risk during the handling and storage of this compound.

Table 2: GHS Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Prevention | P202 | Do not handle until all safety precautions have been read and understood.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2] | |

| P264 | Wash skin and hands thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[2][3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | |

| Storage | P405 | Store locked up.[4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |

Objective: To outline the necessary procedures for the safe handling and storage of this compound to prevent exposure and maintain chemical integrity.

Methodology:

-

Engineering Controls: Always handle this material in a well-ventilated area, preferably within a chemical fume hood.[3][5] Facilities should be equipped with an eyewash station and a safety shower.[5]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or an eyeshield conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Hand Protection: Wear suitable chemical-impermeable gloves.[5][6] Inspect gloves before use and dispose of contaminated gloves according to good laboratory practices.

-

Respiratory Protection: Use a dust mask (type N95, US) or a respirator when dust is generated.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][8]

-

-

Handling Procedures:

-

Storage Conditions:

Caption: Workflow for the safe handling and storage of this compound.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure. Medical aid should be sought immediately following any exposure.[5]

Objective: To provide clear, step-by-step instructions for first aid following exposure to this compound.

Methodology:

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Caption: Decision-making workflow for first aid response to chemical exposure.

Accidental Release and Disposal

Experimental Protocol: Spill Management

Objective: To safely contain, clean up, and dispose of spilled this compound.

Methodology:

-

Personal Precautions: Ensure adequate ventilation.[6] Avoid dust formation.[6][8] Wear appropriate personal protective equipment as detailed in section 2.[6] Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

-

Containment and Cleanup:

-

Disposal: Dispose of the waste material at an approved waste disposal plant, in accordance with local, state, and federal regulations.[3][7] Do not mix with other waste.

Physical and Chemical Properties

Table 3: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClNO₃[8][10] |

| Molecular Weight | 187.58 g/mol [8] |

| Appearance | Powder |

| Melting Point | 70-72 °C |

| InChI Key | ABEUJUYEUCCZQF-UHFFFAOYSA-N |

| CAS Number | 6627-53-8 |

References

- 1. achmem.com [achmem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. chemicalbook.com [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]

- 10. This compound | C7H6ClNO3 | CID 81110 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 5-Chloro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Principles: Regioselectivity in the Electrophilic Aromatic Substitution of 5-Chloro-2-nitroanisole

The regiochemical outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present. In the case of this compound, three substituents modulate the reactivity of the aromatic ring: a methoxy group (-OCH₃), a nitro group (-NO₂), and a chloro group (-Cl).

-

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). It is a powerful ortho, para-director.

-

Nitro Group (-NO₂): This is a strongly deactivating group due to its potent electron-withdrawing inductive and resonance effects (-I and -R effects). It is a meta-director.

-

Chloro Group (-Cl): This is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect), which overrides its weaker electron-donating resonance effect (+R effect). Halogens are an exception to the general rule and are ortho, para-directors.

When multiple substituents are present, the directing effect of the most powerful activating group typically dominates. In this compound, the methoxy group is the strongest activating group and will therefore exert the primary influence on the position of electrophilic attack.

The available positions for substitution on the this compound ring are C3, C4, and C6. The directing effects of the substituents on these positions are as follows:

| Position | Methoxy (-OCH₃) at C1 | Nitro (-NO₂) at C2 | Chloro (-Cl) at C5 | Overall Predicted Outcome |

| C3 | meta | ortho | ortho | Disfavored |

| C4 | para | meta | meta | Favored |

| C6 | ortho | para | ortho | Favored |

As the table indicates, the directing effects of all three substituents converge to favor electrophilic attack at the C4 and C6 positions . The C3 position is sterically hindered by the adjacent nitro group and electronically disfavored by the methoxy group. Between the C4 and C6 positions, the C4 position is generally expected to be the major site of substitution due to reduced steric hindrance compared to the C6 position, which is ortho to the methoxy group.

Visualization of Directing Effects

The following diagram illustrates the interplay of the directing effects of the substituents on this compound.

Caption: Predicted regioselectivity of electrophilic attack on this compound.

Key Electrophilic Aromatic Substitution Reactions: Predicted Products and Experimental Protocols

This section outlines the expected outcomes and provides detailed, adaptable experimental protocols for common EAS reactions on this compound. The protocols are based on established methodologies for similarly substituted aromatic compounds.

Nitration

Predicted Products: The nitration of this compound is expected to yield a mixture of 5-Chloro-2,4-dinitroanisole and 5-Chloro-2,6-dinitroanisole, with the former being the major product.

Experimental Protocol (Adapted from the nitration of substituted benzenes):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

-

Reaction: Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature between 0 and 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Pour the reaction mixture slowly onto crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dinitro derivatives.

Halogenation (Bromination)

Predicted Products: The bromination of this compound is expected to produce 4-Bromo-5-chloro-2-nitroanisole as the major product, with a smaller amount of 6-Bromo-5-chloro-2-nitroanisole.

Experimental Protocol (Adapted from the bromination of substituted benzenes):

-

Reaction Setup: In a round-bottom flask protected from light and equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (0.1 equivalents).

-

Reaction: Add a solution of bromine (1.1 equivalents) in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sulfonation

Predicted Products: The sulfonation of this compound is expected to yield 4-Chloro-3-methoxy-6-nitrobenzenesulfonic acid as the major product.

Experimental Protocol (Adapted from the sulfonation of substituted benzenes):

-

Reaction Setup: In a round-bottom flask with a magnetic stirrer, add this compound (1 equivalent).

-

Reaction: Slowly add fuming sulfuric acid (20% SO₃, 3-4 equivalents) to the substrate at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC (after quenching a small aliquot and neutralizing).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: If a precipitate forms, collect it by filtration. If the product is water-soluble, neutralize the solution with a base such as calcium carbonate, filter off the insoluble calcium sulfate, and then acidify the filtrate to precipitate the sulfonic acid.

-

Purification: Recrystallize the crude sulfonic acid from water.

Friedel-Crafts Acylation

Predicted Products: The Friedel-Crafts acylation of this compound is expected to be challenging due to the presence of the strongly deactivating nitro group. However, under forcing conditions, acylation may occur at the C4 position to yield 1-(4-Chloro-3-methoxy-6-nitrophenyl)ethan-1-one (for acetylation).

Experimental Protocol (Adapted from Friedel-Crafts acylation of deactivated arenes):

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in an excess of the acyl chloride (e.g., acetyl chloride) which will also serve as the solvent.

-

Substrate Addition: Slowly add this compound (1 equivalent) to the stirred suspension at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.

-

Reaction Monitoring: Monitor the reaction by TLC (after quenching a small aliquot).

-

Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow Visualization

The following diagram outlines a general workflow for a typical electrophilic aromatic substitution experiment as described in the protocols above.

Caption: A generalized workflow for electrophilic aromatic substitution experiments.

Conclusion

The electrophilic aromatic substitution of this compound is predicted to be highly regioselective, with substitution occurring predominantly at the C4 and C6 positions. This selectivity is primarily driven by the strong activating and ortho, para-directing effect of the methoxy group. While the presence of the deactivating nitro and chloro groups reduces the overall reactivity of the aromatic ring, appropriate reaction conditions can be employed to achieve successful substitution. The experimental protocols provided in this guide, adapted from well-established procedures for analogous compounds, offer a solid foundation for researchers to explore the synthetic utility of this compound. It is recommended that all reactions be performed on a small scale initially to optimize conditions and that all products be thoroughly characterized to confirm their structure and purity.

reactivity of the nitro group in 5-Chloro-2-nitroanisole

An In-depth Technical Guide on the Reactivity of the Nitro Group in 5-Chloro-2-nitroanisole

Abstract

This technical guide provides a comprehensive analysis of the chemical , a key intermediate in the synthesis of pharmaceuticals and fine chemicals. The document focuses on the electronic effects governing its reactivity, with a primary emphasis on the reduction of the nitro group and its role in nucleophilic aromatic substitution. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a thorough understanding and practical application of this compound's chemistry.

Core Concepts: Electronic Profile of this compound

This compound (CAS: 6627-53-8) is a substituted nitrobenzene derivative with a molecular formula of C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1] Its reactivity is dictated by the interplay of the three substituents on the aromatic ring: the nitro group (-NO₂), the chloro group (-Cl), and the methoxy group (-OCH₃).

-

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-M).[2] It significantly reduces the electron density of the aromatic ring, making the compound a potent substrate for specific reaction types.[2]

-

Chloro Group (-Cl): The chlorine atom is deactivating via a strong electron-withdrawing inductive effect (-I) but acts as an ortho, para-director due to its weaker electron-donating resonance effect (+M).[2][3]

-

Methoxy Group (-OCH₃): The methoxy group is an activating, ortho, para-directing group due to its strong electron-donating resonance effect (+M), which outweighs its inductive electron withdrawal (-I).

In this compound, the powerful deactivating nature of the nitro group at the C2 position dominates the electronic landscape of the molecule. This deactivation makes the ring less susceptible to electrophilic attack but primes it for other transformations.

Primary Reactivity: Reduction of the Nitro Group

The most significant and synthetically useful reaction involving the nitro group of this compound is its reduction to a primary amine, yielding 5-chloro-2-methoxyaniline.[4][5] This aniline derivative is a valuable building block for synthesizing various pharmaceutical agents, including CXCR2 antagonists and kinase inhibitors.[1][5]

The key challenge in this transformation is chemoselectivity: the reduction must proceed without cleaving the C-Cl bond (dehalogenation), a common side reaction.

Data Presentation: Comparison of Reduction Methods

The choice of reducing agent is critical for achieving a high yield of the desired aniline while preserving the halogen substituent. The following table summarizes common methods applicable to halogenated nitroaromatics.

| Method | Reducing System | Solvent(s) | Temp. (°C) | Typical Yield (%) | Chemoselectivity & Remarks |

| Catalytic Hydrogenation | H₂ (1-4 atm), Raney® Nickel | Methanol or Ethanol | 25 - 60 | >90 | Preferred over Pd/C for substrates with chloro and bromo groups to minimize dehalogenation.[6][7] |

| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl | Ethanol/Water | Reflux | >90 | Highly reliable and cost-effective. Tolerates most functional groups, including halogens.[8] |

| Metal Salt Reduction | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate | 25 - 78 | >90 | A mild and effective method that provides excellent functional group tolerance.[6][7] |

| Hydride Reduction | Sodium borohydride (NaBH₄), NiCl₂·6H₂O | Acetonitrile/Water | 0 - 25 | >85 | Fast reaction times, but requires careful portion-wise addition of NaBH₄.[7] |

Experimental Protocols

The following protocols are adapted from established procedures for the chemoselective reduction of halogenated nitroaromatics and are directly applicable to this compound.[7][8]

Protocol 1: Reduction using Iron and Ammonium Chloride [8]

-

Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 to 10:1 v/v mixture).

-

Reagent Addition: Add ammonium chloride (approx. 4 eq) and iron powder (approx. 3-5 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-90 °C). The reaction is often vigorous at the start. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 5-chloro-2-methoxyaniline. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation using Raney® Nickel [7]

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask suitable for balloon hydrogenation), dissolve this compound (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add Raney® Nickel (approx. 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure). Stir the mixture vigorously at room temperature or with gentle heating (up to 60 °C) until hydrogen uptake ceases or the reaction is complete as monitored by TLC/LC-MS.

-

Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation & Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by standard methods if necessary.

Secondary Reactivity: Role in Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile replaces a leaving group on an aromatic ring.[9][10] This activation occurs because the nitro group can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance.[2][11]

However, this stabilization is only effective when the nitro group is positioned ortho or para to the leaving group.[10][11][12]

In this compound, the chloro leaving group is at the C5 position, which is meta to the nitro group at C2. Consequently, the nitro group cannot directly stabilize the negative charge of the Meisenheimer complex via resonance. This meta-relationship results in a significantly lower reactivity of the chloro group towards nucleophilic displacement compared to isomers where the substituents are in an ortho or para arrangement.[12] Therefore, forcing a nucleophilic substitution on the chlorine atom in this molecule would require harsh reaction conditions and is generally not a preferred synthetic route.

Conclusion

The is predominantly characterized by its susceptibility to reduction. This transformation to 5-chloro-2-methoxyaniline is a high-yield, synthetically valuable reaction, with several chemoselective methods available that preserve the integrity of the C-Cl bond. In contrast, the nitro group's ability to activate the molecule for nucleophilic aromatic substitution at the C5-chloro position is severely diminished due to their meta-relationship. This electronic configuration prevents resonance stabilization of the key reaction intermediate, rendering the chloro group largely unreactive under standard SNAr conditions. For drug development professionals and synthetic chemists, leveraging the reduction of the nitro group is the most effective strategy for utilizing this compound as a versatile chemical intermediate.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biosynth.com [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

The Pivotal Role of 5-Chloro-2-nitroanisole in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-nitroanisole, a substituted nitroaromatic compound, has emerged as a critical building block in the synthesis of targeted therapeutics, particularly in the realm of oncology. Its unique substitution pattern, featuring a chloro leaving group activated by an ortho-nitro group and influenced by a meta-methoxy group, makes it a versatile precursor for the construction of complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, focusing on its role in the synthesis of Anaplastic Lymphoma Kinase (ALK) and Kinesin Spindle Protein (KSP) inhibitors. This document will detail synthetic strategies, present quantitative biological data, and visualize key molecular pathways and experimental workflows.

Core Applications in Drug Discovery

The primary medicinal chemistry applications of this compound lie in its utility as a starting material for the synthesis of potent and selective enzyme inhibitors. The presence of the nitro group facilitates nucleophilic aromatic substitution (SNAr) of the chloro group, a key reaction in building the core structures of various kinase inhibitors. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization and cyclization reactions, leading to the desired bioactive molecules.

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[1] Small molecule inhibitors targeting the ATP-binding site of ALK have shown remarkable clinical efficacy.

This compound serves as a key precursor for the synthesis of the 2,4-diaminopyrimidine scaffold, a common core in many ALK inhibitors. A prominent example is its role in the synthesis of brigatinib (AP26113), a next-generation ALK inhibitor. While the commercial synthesis of brigatinib may start from the analogous 5-fluoro-2-nitroanisole, the chemical principles and reaction sequences are directly applicable to the chloro-derivative.

The synthesis of the key aniline intermediate for brigatinib and related compounds from a 5-substituted-2-nitroanisole derivative involves a multi-step process. The initial SNAr reaction with a suitable amine, followed by reduction of the nitro group, is a critical sequence.

Experimental Protocol: Synthesis of a Key Aniline Intermediate for ALK Inhibitors

This protocol outlines a plausible synthesis for a key intermediate in the development of ALK inhibitors, based on established chemical transformations of similar molecules.

-

Step 1: Nucleophilic Aromatic Substitution.

-

To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a suitable amine nucleophile (e.g., 4-(4-methylpiperazin-1-yl)piperidin-1-amine) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

-

Step 2: Reduction of the Nitro Group.

-

The product from Step 1 is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent, for instance, palladium on carbon (10 mol%) under a hydrogen atmosphere (balloon or Parr shaker), or a chemical reducing agent like iron powder in the presence of ammonium chloride, is added.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is filtered through a pad of celite to remove the catalyst (if applicable), and the filtrate is concentrated to yield the desired aniline intermediate.

-

Brigatinib has demonstrated significant efficacy in both treatment-naïve and crizotinib-resistant ALK-positive NSCLC patients. Its potent inhibition of ALK and its various resistance mutations translates to impressive clinical outcomes.

| Compound | Target | Assay | IC50 / Efficacy Metric | Reference |

| Brigatinib | ALK | Enzymatic Assay | IC50 = 0.6 nM | [2] |

| Brigatinib | ALK-positive NSCLC | Phase 3 Clinical Trial (ALTA-1L) | Median Progression-Free Survival: 24.0 months | [3][4] |

| Crizotinib | ALK-positive NSCLC | Phase 3 Clinical Trial (ALTA-1L) | Median Progression-Free Survival: 11.1 months | [3][4] |

Constitutive activation of ALK fusion proteins leads to the downstream activation of several key signaling pathways that promote cell proliferation, survival, and metastasis. These include the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways.[5][6][7] ALK inhibitors block these downstream signals by inhibiting the initial phosphorylation events mediated by the ALK kinase domain.

ALK Signaling Pathway and Inhibition by Brigatinib.

Kinesin Spindle Protein (KSP) Inhibitors

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells, making it an attractive target for cancer therapy.

A hypothetical synthetic route could involve the transformation of this compound into a suitable amino ketone, which can then undergo a Paal-Knorr type reaction to form the dihydropyrrole core.[5]

Experimental Workflow: Proposed Synthesis of a Dihydropyrrole Core

Proposed workflow for dihydropyrrole synthesis.

Several 2,4-diaryl-2,5-dihydropyrrole derivatives have been reported as potent KSP inhibitors, inducing mitotic arrest in cancer cell lines at nanomolar concentrations.

| Compound Class | Target | Assay | IC50 / EC50 | Reference |

| 2,4-diaryl-2,5-dihydropyrroles | KSP | Enzymatic Assay | IC50 = 2.0 nM (for lead compound) | |

| 2,4-diaryl-2,5-dihydropyrroles | A2780 ovarian carcinoma cells | Mitotic Arrest Assay | EC50 < 10 nM |

KSP functions as a homotetramer that crosslinks and slides antiparallel microtubules apart, a crucial step for the separation of centrosomes and the establishment of a bipolar spindle. Inhibition of KSP's ATPase activity prevents this motor function, leading to the collapse of the nascent spindle into a monoaster, where all chromosomes are attached to a single spindle pole.

References

- 1. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Kinesin spindle protein (KSP) inhibitors. Part V: discovery of 2-propylamino-2,4-diaryl-2,5-dihydropyrroles as potent, water-soluble KSP inhibitors, and modulation of their basicity by beta-fluorination to overcome cellular efflux by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinesin spindle protein (KSP) inhibitors. Part 2: the design, synthesis, and characterization of 2,4-diaryl-2,5-dihydropyrrole inhibitors of the mitotic kinesin KSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Synthesis of 5-Chloro-2-nitroanisole from 3-chloroaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 5-Chloro-2-nitroanisole, a valuable intermediate in the pharmaceutical and chemical industries, starting from 3-chloroaniline. The protocol is divided into two primary stages: the synthesis of the intermediate 5-Chloro-2-nitroaniline, followed by its conversion to the final product, this compound.

Stage 1: Synthesis of 5-Chloro-2-nitroaniline

The synthesis of 5-Chloro-2-nitroaniline from 3-chloroaniline is a three-step process involving formylation to protect the amine group, followed by nitration, and subsequent hydrolysis to deprotect the amine.[1]

Experimental Protocol: 5-Chloro-2-nitroaniline